molecular formula C19H12ClF2NOS B2455193 N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide CAS No. 339105-26-9

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide

Cat. No.: B2455193
CAS No.: 339105-26-9
M. Wt: 375.82
InChI Key: YEJCHJLDVFVYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide is a versatile chemical compound with significant potential in various scientific research fields. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a difluorobenzenecarboxamide moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-[(2-chlorophenyl)sulfanyl]aniline: This intermediate is prepared by reacting 2-chlorothiophenol with 4-nitroaniline under suitable conditions, followed by reduction of the nitro group to an amine.

    Coupling Reaction: The intermediate 4-[(2-chlorophenyl)sulfanyl]aniline is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified aromatic compounds with reduced functional groups.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
  • N-{4-[(2-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
  • N-{4-[(2-fluorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide

Uniqueness

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its chlorophenyl and difluorobenzenecarboxamide moieties contribute to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(2-chlorophenyl)sulfanylphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2NOS/c20-14-4-1-2-7-17(14)25-13-10-8-12(9-11-13)23-19(24)18-15(21)5-3-6-16(18)22/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJCHJLDVFVYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.